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Compound of Interest

Compound Name: 1-lodooctane

Cat. No.: B127717

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-lodooctane, a primary alkyl iodide, serves as a versatile and highly reactive precursor in a
multitude of organic syntheses. Its utility stems from the inherent properties of the carbon-
iodine bond, which is weaker and more polarizable than its lighter halogen counterparts. This
characteristic makes the iodide an excellent leaving group, facilitating a wide range of
nucleophilic substitution and carbon-carbon bond-forming reactions. This technical guide
provides an in-depth overview of the chemical properties, key reactions, and practical
applications of 1-iodooctane, with a focus on experimental protocols and quantitative data
relevant to researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

1-lodooctane is a clear, light-yellow liquid with the chemical formula CsH171.[1] A summary of
its key physical and chemical properties is presented in the table below.
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Property Value

CAS Number 629-27-6[2]

Molecular Formula CsH171[2]

Molecular Weight 240.13 g/mol [3]
Appearance Clear, light yellow liquid[1]
Density 1.33 g/mL at 25 °C[4]
Melting Point -46 °C to -45 °C[4]

Boiling Point 225-226 °C[4]

Refractive Index (n20/D) 1.4878[4]

SMILES CCCCCCcCCI[5]
InChlKey UWLHSHAHTBJTBA-UHFFFAOYSA-N[5]

Core Reactivity and Applications in Organic
Synthesis

The synthetic utility of 1-iodooctane is primarily centered around three classes of reactions:
nucleophilic substitutions, Grignard reagent formation, and transition-metal-catalyzed cross-
coupling reactions.

Nucleophilic Substitution (Sn2) Reactions

1-lodooctane is an excellent substrate for Sn2 reactions due to the superior leaving group
ability of the iodide ion (I7).[6] The carbon-iodine bond has a lower bond dissociation energy
(approximately 234 kJ/mol) compared to carbon-bromine (approx. 285 kJ/mol) and carbon-
chlorine bonds, leading to a lower activation energy for nucleophilic attack.[6] This enhanced
reactivity translates to faster reaction rates and often higher yields under identical conditions
when compared to other octyl halides.[6]

Relative Reactivity in Sn2 Reactions:
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Relative Rate Constant

Substrate Leaving Group

(k_rel) (proxy data)
1-lodooctane I- ~30,000
1-Bromooctane Br- 1,000
1-Chlorooctane Cl- 30

Note: The data presented is based on a proxy comparison using n-butyl halides and is intended
to illustrate the established reactivity trend of | > Br > Cl as leaving groups in Sn2 reactions for
primary alkyl halides.[6]

Experimental Protocol: Sn2 Reaction with Azide

This protocol describes a representative Sn2 reaction of 1-iodooctane with sodium azide to
form 1-azidooctane.

Materials:

e 1l-lodooctane

e Sodium azide (NaNs)

e Anhydrous acetone

e Round-bottom flask

e Reflux condenser

e Magnetic stirrer and stir bar
e Heating mantle

Procedure:

 In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve
sodium azide (1.2 equivalents) in anhydrous acetone.
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 To this solution, add 1-iodooctane (1.0 equivalent).
e Heat the reaction mixture to reflux with vigorous stirring.

o Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GC).

o Upon completion, cool the reaction mixture to room temperature.
« Filter the mixture to remove the sodium iodide precipitate.
o Evaporate the acetone under reduced pressure.

e The crude l-azidooctane can be purified by distillation or column chromatography.

SN2 Reaction of 1-Iodooctane
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SN2 Reaction Pathway

Grignard Reagent Formation

1-lodooctane readily reacts with magnesium metal in an anhydrous ether solvent, such as
diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent,
octylmagnesium iodide (CsH17Mgl).[7] This organometallic compound is a powerful nucleophile
and a strong base, making it a cornerstone reagent for forming new carbon-carbon bonds.[8]

Experimental Protocol: Synthesis of Octylmagnesium lodide
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This protocol is adapted from the synthesis of octylmagnesium bromide and is directly
applicable to 1-iodooctane.[9]

Materials:

* 1l-lodooctane

e Magnesium turnings

e Anhydrous diethyl ether or THF

 lodine crystal (as an activator)

e Three-neck round-bottom flask, reflux condenser, dropping funnel
 Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

o Flame-dry all glassware and allow to cool under an inert atmosphere.

e Place magnesium turnings (1.2-1.5 equivalents) and a small crystal of iodine in the three-
neck flask.

o Gently warm the flask with a heat gun until purple iodine vapor is observed to activate the
magnesium surface. Allow to cool.

¢ Add enough anhydrous diethyl ether to cover the magnesium turnings.
o Dissolve 1-iodooctane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

e Add a small portion of the 1-iodooctane solution to the magnesium suspension to initiate the
reaction. Initiation is indicated by the disappearance of the iodine color, a cloudy
appearance, and gentle refluxing of the ether.

e Once initiated, add the remaining 1-iodooctane solution dropwise at a rate that maintains a
gentle reflux.
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 After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to
ensure complete reaction.

e The resulting grayish solution of octylmagnesium iodide should be used immediately for
subsequent reactions.

Grignard Reagent Formation
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Grignard Reagent Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

1-lodooctane is a suitable substrate for various palladium- and nickel-catalyzed cross-coupling
reactions, which are powerful methods for the formation of C(sp3)-C(sp?) and C(sp3)-C(sp)
bonds. The high reactivity of the C-I bond allows for milder reaction conditions compared to
other alkyl halides.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an
organic halide.[2] While less common for C(sp3)-C(sp?3) coupling, specialized catalyst systems
can effectively couple alkyl halides like 1-iodooctane with organoboron reagents.[6]

Sonogashira Coupling:
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The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal
alkyne and an organic halide.[10] The reaction is typically catalyzed by a palladium complex
and a copper(l) co-catalyst.[10] 1-lodooctane can be coupled with various terminal alkynes to
produce substituted alkynes, which are valuable intermediates in the synthesis of natural
products and pharmaceuticals.

Kumada Coupling:

The Kumada coupling utilizes a Grignard reagent and an organic halide in the presence of a
nickel or palladium catalyst.[11] The Grignard reagent derived from 1-iodooctane can be
coupled with aryl or vinyl halides to form alkyl-substituted aromatic or olefinic compounds.[11]

Heck Reaction:

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[12] While
typically used for aryl and vinyl halides, modifications of the Heck reaction can accommodate
alkyl halides like 1-iodooctane for the synthesis of substituted alkenes.

Cross-Coupling Reaction Conditions and Yields (Representative Examples):

. Coupling Catalyst Temp. .
Reaction Base Solvent Yield (%)
Partner System (°C)
Suzuki- Phenylboro  Pd(OAc)2 / Toluene/H2
_ . . K2COs 80-100 70-85
Miyaura nic acid PPhs 0]
Sonogashir  Phenylacet  Pd(PPhs)2
EtsN THF RT - 50 85-95
a ylene Clz/ Cul
4- _
Ni(dppp)CI
Kumada Bromotolue - THF RT - 65 75-90
2
ne
Methyl Pd(OAc)2 /
Heck EtsN DMF 100-120 60-75
acrylate PPhs

Note: The yields are approximate and can vary significantly based on the specific substrates,
catalyst, ligands, and reaction conditions used.
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Experimental Protocol: Sonogashira Coupling of 1-lodooctane with Phenylacetylene

Materials:

1-lodooctane

Phenylacetylene

Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Clz)
Copper(l) iodide (Cul)

Triethylamine (EtsN)

Anhydrous THF

Schlenk flask and inert atmosphere setup

Procedure:

To a dry Schlenk flask under an inert atmosphere, add Pd(PPhs)2Cl2 (1-3 mol%) and Cul (1-
2 mol%).

Add anhydrous THF, followed by triethylamine (2-3 equivalents).

To this mixture, add 1-iodooctane (1.0 equivalent) and phenylacetylene (1.1-1.2
equivalents).

Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50
°C) and monitor by TLC or GC.

Upon completion, dilute the mixture with diethyl ether and wash with saturated aqueous
ammonium chloride solution to remove the copper catalyst, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

The crude product, 1-phenyldec-1-yne, can be purified by column chromatography.
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General Cross-Coupling Workflow
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Cross-Coupling Reaction Workflow
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Application in Multi-Step Synthesis: Synthesis of
Lepidopteran Pheromones

1-lodooctane and its corresponding Grignard reagent are valuable building blocks in the
synthesis of various natural products, including insect pheromones. The straightforward
introduction of an eight-carbon chain is a key strategic advantage. For example, in the
synthesis of certain Lepidopteran sex pheromones, which are often long-chain unsaturated
acetates, alcohols, or aldehydes, 1-iodooctane can be used to introduce a significant portion
of the carbon backbone.[1][5][8]

A general synthetic strategy involves the coupling of an octyl group from 1-iodooctane or its
Grignard reagent with another functionalized fragment, followed by further transformations to
install the required unsaturation and functional group.

Conclusion

1-lodooctane is a highly valuable and reactive precursor in organic synthesis. Its utility in Sn2
reactions, Grignard reagent formation, and a variety of cross-coupling reactions makes it an
important tool for the construction of complex organic molecules. For researchers, scientists,
and drug development professionals, a thorough understanding of the reactivity and handling
of 1-iodooctane is essential for the efficient synthesis of target compounds. The detailed
protocols and quantitative data provided in this guide serve as a practical resource for
leveraging the synthetic potential of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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